methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a complex organic compound, notable for its unique structure that integrates functional groups from different chemical families. It combines a methyl ester group with a sulfonamide linkage, connected via a hydroxyethyl chain to a benzo[b]thiophene unit. This multifaceted structure allows it to interact with diverse biological targets, making it an intriguing candidate for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Compounds
Reagent: Benzo[b]thiophene
Conditions: Requires halogenation followed by Grignard reaction or similar methodologies to introduce the hydroxyethyl group.
Step 2: Formation of Sulfonamide Linkage
Reagent: Sulfonyl chloride
Conditions: Utilizes nucleophilic substitution reactions under controlled acidic or basic conditions to form the sulfonamide.
Step 3: Esterification
Reagent: 4-hydroxybenzoic acid
Conditions: Methylation using methyl iodide in the presence of a base, typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
For industrial scale, automated continuous flow processes involving microreactor technology can enhance yield and purity. These reactors offer precise control over reaction conditions such as temperature and pressure, essential for complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Primarily affects the hydroxyethyl group, potentially forming keto derivatives.
Reduction:
Targeting the benzo[b]thiophene ring may yield dihydro analogs.
Substitution:
Electrophilic aromatic substitution on the benzoate ring is common, influencing compound reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxybenzo[b]thiophene ketone derivatives.
Reduction Products: Dihydrobenzo[b]thiophene variants.
Substitution Products: Halogenated or nitrated benzoates.
Scientific Research Applications
This compound's multi-reactive nature makes it valuable in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Its structure suggests potential as a molecular probe.
Medicine: Investigated for possible pharmacological activities.
Industry: Utilized in creating novel materials with specific properties.
Mechanism of Action
The molecular structure of methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate allows it to:
Target Enzymes: Inhibit specific enzymes by binding to active sites.
Pathways: Modulate signaling pathways by interacting with key intermediates.
Comparison with Similar Compounds
Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate stands out due to its:
Unique integration of benzo[b]thiophene, hydroxyethyl, sulfonamide, and methyl ester groups.
Enhanced reactivity profile.
Similar Compounds Include:
Methyl 4-(benzo[b]thiophen-3-yl)benzoate: Lacks the sulfonamide and hydroxyethyl functionalities.
4-(N-(2-Hydroxyethyl)sulfamoyl)benzoic acid: Absence of the methyl ester and benzo[b]thiophene unit.
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCCNRMQCZBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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